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Introduction

The sodium-glucose cotransporter 1 (SGLT1) is a key protein in the small intestine responsible
for the absorption of dietary glucose and galactose. Its function is crucial for maintaining
glucose homeostasis, and it represents a significant target for therapeutic intervention in
metabolic diseases. Phlorizin, a naturally occurring dihydrochalcone, is a potent competitive
inhibitor of SGLT transporters and has been an invaluable tool for elucidating the mechanisms
of SGLT1-mediated glucose uptake in the intestine. These application notes provide detailed
protocols and data for utilizing phlorizin as a probe for SGLT1 function in various experimental
models.

Phlorizin acts as a non-selective inhibitor of both SGLT1 and SGLT2.[1] Its inhibitory action is
reversible and occurs at the extracellular surface in the presence of sodium ions.[2] The
glucose moiety of phlorizin binds to the glucose-binding site of SGLT1, effectively blocking the
transport of glucose across the apical membrane of enterocytes.[2] While its clinical use is
limited due to poor oral bioavailability and gastrointestinal side effects, its utility as a research
tool remains unparalleled.[2][3]

Mechanism of Action: Competitive Inhibition of
SGLT1
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Phlorizin competitively inhibits SGLT1, meaning it competes with glucose for the same binding
site on the transporter. This inhibition reduces the transport of glucose from the intestinal lumen
into the enterocytes.[1][4] The affinity of phlorizin for SGLT1 is high, with reported inhibitor
constant (Ki) values in the nanomolar range.[1]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1677692?utm_src=pdf-body
https://www.selleckchem.com/products/Phlorizin(Phloridzin).html
https://www.researchgate.net/publication/278682474_Identification_of_Phlorizin_Binding_Domains_In_Sodium-Glucose_Cotransporter_Family_SGLT1_As_A_Unique_Model_System
https://www.benchchem.com/product/b1677692?utm_src=pdf-body
https://www.selleckchem.com/products/Phlorizin(Phloridzin).html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Enterocyte

Intestinal Lumen

...... = Na+/K+ ATPase

Maintains Na+
Gradient

Transported Blocks

--—~mmmmmmmmaaaa-

éIntracellular
Glucose

GLUT2
(Basolateral)

Facilitated
Diffusion

Bloocvtream

Click to download full resolution via product page

Figure 1: Phlorizin's competitive inhibition of SGLT1 in an enterocyte.
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Quantitative Data Summary

The following tables summarize key quantitative data for the use of phlorizin in studying
SGLT1 function.

Parameter Value Species/Model Reference
Inhibitor Constant (Ki)
300 nM Human [1]
for hSGLT1
Inhibitor Constant (Ki)
39 nM Human [1]
for hNSGLT2
Apparent Affinity (Kdi) Rabbit Renal Brush-
o 12-30 pM _ [5]
- Onset Binding Border Vesicles
Apparent Affinity (Kde) Rabbit Renal Brush-
- 2-5 M : [5]
- Steady-State Binding Border Vesicles
Calculated Inhibitory ) )
55 uM Pigeon Small Intestine  [6]

Constant (Ki)

Table 1: Phlorizin Inhibition Constants and Affinities
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Experimental Phlorizin L
. Key Findings Reference
Model Concentration

Dose-dependent

) reduction in active
Ussing Chamber
) 0.1-1mM glucose transport. 1 [718]
(Mouse Jejunum)
mM attenuated

transport by 90-97%.

Used to measure the
_ loss of net charge
Ussing Chamber
0.2mM transport as an [4]
indicator of SGLT1

activity.

(Lagomorph Jejunum)

Used to stop glucose
0.2mM uptake for [9]

measurement.

Everted Intestinal

Rings (Mouse)

) Improved glycemic
In Vivo Oral Gavage

) 0.5 g/kg control in an oral [10]
(Mice)
glucose tolerance test.
Dietary Admixture 0.5% in diet for 14 Significantly reduced (111[12]
(Diabetic Mice) days blood glucose levels.

Table 2: Effective Concentrations of Phlorizin in Various Experimental Models

Experimental Protocols
Protocol 1: Ex Vivo Measurement of SGLT1 Activity
using Ussing Chambers

This protocol details the use of phlorizin to quantify SGLT1-mediated glucose transport across
an isolated intestinal segment mounted in an Ussing chamber. The change in short-circuit
current (Isc) upon glucose addition is a direct measure of electrogenic sodium-coupled glucose
transport.

Materials:
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e Ussing chamber system

o Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O2 / 5% CO2

e D-glucose

e Phlorizin (dissolved in DMSO)

e Carbachol (for tissue viability check)

¢ Mouse small intestine (jejunum)

Procedure:

o Tissue Preparation:
o Euthanize a mouse and immediately excise a segment of the jejunum.
o Gently flush the lumen with ice-cold KRB buffer.

o Open the segment along the mesenteric border and mount it in the Ussing chamber,
separating the mucosal and serosal sides.

o Equilibration:

o Fill both chambers with pre-warmed (37°C) and gassed KRB buffer.

o Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
e SGLT1 Inhibition:

o For the experimental group, add phlorizin (e.g., 0.1, 0.3, 0.5, or 1 mM) to the mucosal
chamber.[7] Incubate for 20 minutes.[7] A vehicle control (DMSO) should be run in parallel.

[7]
e Glucose Challenge:

o Add D-glucose (e.g., 45 mM) to the mucosal chamber of both control and phlorizin-
treated tissues.[7]
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o Record the change in short-circuit current (Alsc). The Alsc is indicative of SGLT1-
mediated glucose transport.

 Viability Check:

o At the end of the experiment, add carbachol (e.g., 100 uM) to the serosal chamber to
confirm tissue viability. A positive Alsc response indicates a viable epithelium.[7]

Data Analysis: The SGLT1-mediated glucose transport is calculated as the difference in Alsc
between the control (glucose alone) and the phlorizin-treated tissues.

Ussing Chamber Experimental Workflow

1. Isolate and mount 2 Equilibrate tissue 3(5?/1':2:2;@” > 4. Add Glucose to 5. Measure change in 6. Assess tissue viability
intestinal tissue in KRB buffer mucosal side mucosal side short-circuit current (Alsc) with Carbachol

Click to download full resolution via product page

Figure 2: Workflow for an Ussing chamber experiment to measure SGLT1 activity.

Protocol 2: In Situ Intestinal Perfusion to Assess
Glucose Absorption

This protocol describes an in vivo method to measure the effect of phlorizin on glucose
absorption in a specific segment of the small intestine.

Materials:

» Anesthetized rat or mouse
e Perfusion pump

e Surgical instruments

» Perfusion solution (e.g., Krebs-Henseleit buffer) containing D-glucose and a non-absorbable
marker (e.g., phenol red)
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e Phlorizin
Procedure:
e Surgical Preparation:
o Anesthetize the animal and perform a laparotomy to expose the small intestine.
o Select a segment of the jejunum and cannulate both the proximal and distal ends.
o Return the intestine to the abdominal cavity and maintain body temperature.
 Perfusion:

o Perfuse the cannulated segment with the glucose-containing solution at a constant flow
rate.

o Collect the effluent from the distal cannula at timed intervals.
¢ Inhibition with Phlorizin:

o After a baseline period, switch to a perfusion solution that also contains a known
concentration of phlorizin.

o Continue to collect the effluent at timed intervals.
e Sample Analysis:

o Measure the concentration of glucose and the non-absorbable marker in the perfusion
solution and the collected effluent.

Data Analysis: The rate of glucose absorption is calculated based on the disappearance of
glucose from the perfusate, corrected for any water flux using the non-absorbable marker. The
inhibitory effect of phlorizin is determined by comparing the glucose absorption rates before
and after its addition.
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Protocol 3: Phlorizin Binding Assay in Everted Intestinal
Sleeves

This protocol allows for the estimation of SGLT1 site density on the intestinal brush border
membrane.[13]

Materials:

Everted sleeves of mouse intestine

[*H]-Phlorizin

Ringer's solution

Mannitol

D-glucose

Scintillation counter

Procedure:

o Preparation of Everted Sleeves:

o Prepare everted sleeves from the mouse jejunum.[13]

e Binding Assay:

o Incubate the everted sleeves in Ringer's solution containing varying concentrations of [3H]-
phlorizin for 120 seconds to measure total binding.[13]

o To determine non-specific binding, perform parallel incubations in the presence of a high
concentration of unlabeled D-glucose (e.g., 50 mM) or in a Na+-free solution.[13]

e Washing:

o After incubation, rapidly rinse the sleeves for 20 seconds in Ringer's solution containing 50
mM mannitol to remove unbound and a portion of non-specifically bound phlorizin.[13]
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e Quantification:
o Solubilize the tissue and measure the radioactivity using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the
total binding. Scatchard analysis of the specific binding data can be used to determine the
affinity (Kd) and the maximum number of binding sites (Bmax), which corresponds to the
SGLT1 site density.

Logic for Differentiating SGLT1-Mediated Transport
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Figure 3: Logical relationship of using phlorizin to isolate SGLT1 function.

Considerations and Limitations

» Specificity: Phlorizin is not selective for SGLT1 and will also inhibit SGLT2.[1] This is an
important consideration in tissues where both isoforms are expressed.

» Hydrolysis: Oral administration of phlorizin is challenging for in vivo studies as it can be
hydrolyzed by intestinal lactase to phloretin, which has different transporter inhibitory

properties.[2]

o Off-target effects: At high concentrations, phlorizin may have non-specific effects on other

glucose transporters like GLUTSs.[14]
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e Solubility: Phlorizin has limited aqueous solubility and is often dissolved in DMSO for in vitro
experiments.[1] Appropriate vehicle controls are essential.

Conclusion

Phlorizin remains an indispensable pharmacological tool for investigating the function of
SGLT1 in the intestine. Its well-characterized mechanism of competitive inhibition allows for the
specific quantification of SGLT1-mediated glucose transport in a variety of experimental
settings. The protocols and data presented here provide a comprehensive guide for
researchers and drug development professionals to effectively utilize phlorizin as a probe for
intestinal SGLT1 function. Careful consideration of its limitations is necessary for the accurate
interpretation of experimental results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubs.acs.org/doi/10.1021/jf9008197
https://pubmed.ncbi.nlm.nih.gov/19413312/
https://pubmed.ncbi.nlm.nih.gov/19413312/
https://pubmed.ncbi.nlm.nih.gov/3806658/
https://pubmed.ncbi.nlm.nih.gov/3806658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8082801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8082801/
https://www.benchchem.com/product/b1677692#phlorizin-as-a-probe-for-sglt1-function-in-the-intestine
https://www.benchchem.com/product/b1677692#phlorizin-as-a-probe-for-sglt1-function-in-the-intestine
https://www.benchchem.com/product/b1677692#phlorizin-as-a-probe-for-sglt1-function-in-the-intestine
https://www.benchchem.com/product/b1677692#phlorizin-as-a-probe-for-sglt1-function-in-the-intestine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677692?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

